molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No. B074422
CAS RN: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopropanecarboxylate is an alkyl 1-cyanocyclopanecarboxylate . It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol .


Synthesis Analysis

Ethyl 1-cyanocyclopropanecarboxylate can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO . Another synthesis method involves the reaction of 1-Bromo-2-chloroethane and Ethyl cyanoacetate .


Molecular Structure Analysis

The IUPAC name for Ethyl 1-cyanocyclopropanecarboxylate is ethyl 1-cyanocyclopropane-1-carboxylate . The InChI string is InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3 and the Canonical SMILES string is CCOC(=O)C1(CC1)C#N .


Physical And Chemical Properties Analysis

Ethyl 1-cyanocyclopropanecarboxylate has a boiling point of 217 °C (lit.), a density of 1.077 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.445 (lit.) . It also has a topological polar surface area of 50.1 Ų .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field : Polymer Science .
  • Summary of the Application : Ethyl 1-cyano-1-cyclopropanecarboxylate is used as a monomer in the preparation of poly (ethyl trimethylene-1-cyano-1-carboxylate)s .

Safety And Hazards

Ethyl 1-cyanocyclopropanecarboxylate is classified as an irritant . It’s recommended to use personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves when handling this compound .

Relevant Papers A literature survey revealed that employing ethyl cyanoacetate as a starting material for the preparation of coumarins via Knoevenagel condensation could give coumarin-3-carboxylate ester or 3-cyancoumarin two different products .

properties

IUPAC Name

ethyl 1-cyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLCIITHLSEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327564
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanocyclopropanecarboxylate

CAS RN

1558-81-2
Record name Ethyl 1-cyanocyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1558-81-2
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Synthesis routes and methods I

Procedure details

A suspension of cyano-acetic acid ethyl ester (11.3 g, 0.1 mol), 1,2-Dibromo-ethane, Na4(n-Bu)4Br and K2CO3 in DMF (100 mL) was heated to 80° C. overnight. The mixture was poured into water (600 mL) and extracted with EtOAc (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4, concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (petroleum ether: EtOAc=10:1˜5:1) to give 1-cyano-cyclopropanecarboxylic acid ethyl ester (10 g, yield: 72%). 1H NMR (CDCl3 400 MHz): δ4.21 (q, J=7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na4(n-Bu)4Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-cyanoacetate (0.85 g, 7.5 mmol, 1 equiv), 1,2-dibromoethane (1.3 mL, 15 mmol, 2 equiv) and K2CO3 (3.18 g, 22.5 mmol, 3 equiv) was dissolved in acetone (6 mL), and the mixture was stirred for 16 h at 80° C. The reaction mixture was filtered, concentrated to give the crude product as a yellow oil (1.84 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ: 4.18 (t, 2H), 1.75 (t, 2H), 1.60 (m, 2H), 1.20 (t, 3H).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of ethyl cyanoacetate (11.8 g) in acetone (83.0 mL), potassium carbonate (43.1 g) and 1,2-dibromoethane (39.2 g) were added and the mixture was refluxed for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure and further dried under reduced pressure with heating to give ethyl 1-cyanocyclopropanecarboxylate as a red oil (14.2 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethylcyanoacetate (15.0 mL, 141 mmol) was added to a mixture of potassium carbonate (48.7 g, 353 mmol) and acetone (200 mL), and 1,2-dibromoethane (13.4 mL, 155 mmol) was added dropwise to the resulting mixture over a period of eight minutes. The reaction was heated at reflux overnight. An analysis by TLC indicated the presence of ethylcyanoacetate, and additional 1,2-dibromoethane (1.8 mL, 0.15 equivalent) was added. The reaction mixture was heated at reflux for an additional four hours and filtered through a layer of CELITE filter agent. The filter cake was washed with acetone (200 mL), and the combined filtrates were concentrated under reduced pressure to provide ethyl 1-cyanocyclopropanecarboxylate as an orange oil containing about 10 mole % 1,2-dibromoethane.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-cyanocyclopropanecarboxylate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
LC Kagumba, J Penelle - Macromolecules, 2005 - ACS Publications
… Figure 6 Evolution of the degree of polymerization with conversion for the polymerization of ethyl 1-cyanocyclopropanecarboxylate 1a using PhS - X + [X = K (◆), Na(▴), Li (▪), (NBu) 4 (·)…
Number of citations: 14 pubs.acs.org
Y Rew, DL McMinn, Z Wang, X He, RW Hungate… - Bioorganic & medicinal …, 2009 - Elsevier
… Ethyl 1-cyanocyclopropanecarboxylate 28 was prepared according to the literature procedures 12 and was converted into tosylate 29 following ester reduction. N-Alkylation of …
Number of citations: 37 www.sciencedirect.com
A de Meijere, SI Kozhushkov, H Schill - Chemical reviews, 2006 - ACS Publications
… )cyclopropanecarboxylate (381) was obtained in one step by the titanium-mediated reductive cyclopropanation of the cyano group in ethyl 1-cyanocyclopropanecarboxylate (380) (…
Number of citations: 149 pubs.acs.org
W Li, X Tao, X Ma, W Fan, X Li, M Zhao… - … A European Journal, 2012 - Wiley Online Library
… Compound 5 h′ was prepared by the same procedure as used for 5 d with ethyl 1-cyanocyclopropanecarboxylate42 and tert-butyl bromoacetate. H NMR (400 MHz, CDCl 3 ): δ=4.18 (q…
GJ WALTER - 1970 - search.proquest.com
… Preparation of 1-Cyanocyclopropane-carboxylic Acid (109 a) From Ethyl 1-Cyanocyclopropanecarboxylate A Modification of Perkin's Procedure Preparation of Cyclopropane-1,1-…
Number of citations: 0 search.proquest.com
MA Varner - 1999 - search.proquest.com
… Best and Thorpe prepared this compound in 1909 by opening ethyl 1-cyanocyclopropanecarboxylate with the sodium sail of ethyl cyanoacetate in benzene (Scheme 2.8).80 In more …
Number of citations: 0 search.proquest.com

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